N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 4 and a pentanamide group at position 2.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-4-15(19)18-16-17-12(10-22-16)11-5-6-13-14(9-11)21-8-7-20-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDXHGHAOKTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxin ring, which is then fused with a thiazole ring through a series of condensation reactions. The final step involves the attachment of the pentanamide chain to the thiazole ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the quality and yield of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme, leading to the accumulation of its substrate and subsequent physiological effects.
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide, the following compounds are compared based on core motifs, substituents, and reported activities:
Structural Analogues with Benzodioxin-Thiazole Core
Key Observations :
- Chain Length and Hydrophobicity : The pentanamide group in the target compound increases lipophilicity compared to shorter acyl chains (e.g., acetamide derivatives in ) or polar nitriles (e.g., acetonitrile in ). This may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity: D4476 demonstrates immunomodulatory activity by inhibiting Treg differentiation, suggesting that the benzodioxin-thiazole scaffold can be tailored for specific biological targets when paired with heterocyclic extensions (e.g., imidazole-pyridine) .
- Synthetic Methods: Microwave-assisted synthesis (as noted in for related thiazole derivatives) could improve yields for similar compounds, though direct data for the target molecule is lacking.
Functional Analogues with Antihepatotoxic or Anti-Inflammatory Activity
- 3',4'(1",4"-dioxino)flavone (4f): Exhibits antihepatotoxic activity comparable to silymarin, attributed to the 1,4-dioxane ring and flavonoid framework . Unlike the target compound, flavones prioritize antioxidant mechanisms over heterocyclic diversity.
- Suplatast Tosylate: Contains a benzodioxin-like ethoxy-hydroxypropoxy chain and modulates Th2/Treg pathways .
Physicochemical and SAR Insights
- Substituent Effects : The pentanamide chain may prolong metabolic stability compared to acetylated analogues (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in ), but could reduce binding affinity due to steric bulk.
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a benzodioxin moiety linked to a thiazole ring via a pentanamide chain. The structural complexity allows for various interactions with biological targets.
Enzyme Inhibition
Research has shown that derivatives of compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For instance, sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]-dioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | Moderate |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | Significant |
Antifungal Activity
In studies assessing antifungal properties, compounds related to benzodioxins have shown varying degrees of activity against phytopathogenic fungi. For example, a series of novel carboxylic acid amides were synthesized and tested against several fungal strains. Some exhibited moderate to excellent antifungal activity .
Case Study 1: Enzyme Inhibition in Diabetes Models
In a study focusing on the potential treatment for T2DM, compounds similar to this compound were evaluated for their ability to inhibit α-glucosidase. The results indicated that certain derivatives could effectively lower blood glucose levels in diabetic models by delaying carbohydrate absorption.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective effects of thiazole-containing compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds could reduce cell death and promote neuronal survival through modulation of antioxidant pathways.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound likely interacts with active sites on target enzymes (e.g., α-glucosidase), inhibiting their function.
- Receptor Binding : It may bind to specific receptors in the nervous system that modulate neurotransmitter release and neuronal health.
- Antioxidant Activity : The benzodioxin structure may contribute to scavenging free radicals and reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
